![molecular formula C17H13F3N4O2S B2807565 2-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)aniline CAS No. 861211-05-4](/img/structure/B2807565.png)

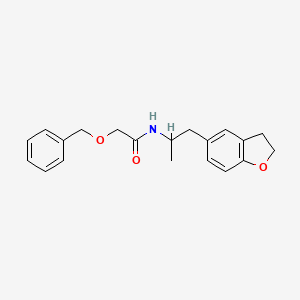

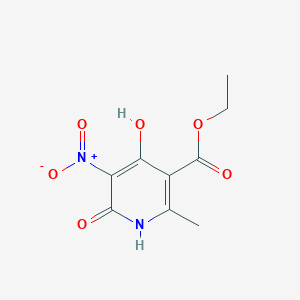

2-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves nitration reactions or the use of nitro-containing intermediates . For instance, 2-Nitroaniline can be prepared commercially by the reaction of 2-nitrochlorobenzene with ammonia . Another compound, N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE, can be synthesized from Ethylamine hydrochloride and 4-Chloro-3-nitrobenzotrifluoride .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including a nitro group, a pyridinyl group, a thiazolyl group, and a trifluoromethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the nitro group is known to contribute to high dipole moments and low volatility . The trifluoromethyl group could also influence the compound’s properties .Aplicaciones Científicas De Investigación

NLO Applications and Molecular Structures

Research on binary adducts involving pyridinyl and aniline derivatives has highlighted their potential in nonlinear optical (NLO) applications. For instance, the study of new organic binary solids with phenolic coformers has shown that these materials exhibit properties conducive for NLO applications, thanks to their stable molecular structures and transparency across a wide spectrum range (Draguta et al., 2015).

Catalytic Activity and Synthesis

Derivatives of pyridinyl-aniline have been utilized as directing groups in C-H amination, mediated by cupric acetate, indicating their role in facilitating efficient synthetic pathways for functionalizing benzamide derivatives (Zhao et al., 2017). Additionally, compounds featuring pyridinyl and aniline structures have been synthesized and tested for their antimicrobial activities, highlighting the utility of these molecules in developing new antimicrobial agents (Wardkhan et al., 2008).

Molecular Electronic Effects

The study of molecular electronic effects in compounds containing pyridinyl and aniline moieties has provided insights into how substituents influence chemical shifts in NMR spectroscopy. This research is crucial for understanding the electronic structures of such compounds and designing molecules with tailored properties (Rančić et al., 2014).

Polymerization Behavior

Investigations into nickel(II) complexes of iminopyridine derivatives, including those with electron-withdrawing groups, have shown significant activity in ethylene oligomerization and polymerization, suggesting the importance of these molecular frameworks in catalysis and materials science (Antonov et al., 2016).

Direcciones Futuras

Trifluoromethylpyridine and its intermediates, which are structurally similar to the given compound, are important ingredients for the development of agrochemical and pharmaceutical compounds. With the global population rapidly expanding, these compounds are in increasing demand to maintain crop production and protect human populations from the spread of diseases .

Propiedades

IUPAC Name |

2-nitro-N-[2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O2S/c18-17(19,20)11-4-5-13(15(9-11)24(25)26)22-8-6-12-10-27-16(23-12)14-3-1-2-7-21-14/h1-5,7,9-10,22H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQAIWDLHYZBNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2807482.png)

![2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2807483.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2807484.png)

![Tert-butyl N-[(1S,5S,6S,7R)-7-(hydroxymethyl)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2807488.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2807490.png)

![5-(4-benzylpiperidin-1-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2807493.png)

![5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2807505.png)